molecular formula C24H25N3O3 B353238 N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e CAS No. 920118-01-0

N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e

Cat. No.: B353238
CAS No.: 920118-01-0
M. Wt: 403.5g/mol
InChI Key: LWICLUCCVHHMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[2-(3,4-Dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a synthetic benzimidazole derivative characterized by a benzimidazole core substituted with a 3,4-dimethylphenoxyethyl chain and a furan-2-carboxamide group. This compound belongs to a class of molecules where structural modifications on the benzimidazole scaffold significantly influence pharmacological properties such as anticonvulsant, anti-inflammatory, or antifungal activity .

Properties

IUPAC Name

N-[1-[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-16-10-11-19(15-17(16)2)29-14-12-27-21-8-5-4-7-20(21)26-23(27)18(3)25-24(28)22-9-6-13-30-22/h4-11,13,15,18H,12,14H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWICLUCCVHHMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Protocol

  • Reactants :

    • o-Phenylenediamine (1.0 equiv)

    • Propionic acid (1.2 equiv, as the carbonyl precursor)

  • Conditions :

    • Reflux in 4M HCl at 120°C for 12 hours.

    • Neutralization with NaHCO₃ to isolate the crude product.

  • Yield : 78–85% after recrystallization in ethanol.

Alternative Methods

Microwave-assisted synthesis reduces reaction time to 30 minutes at 150°C, improving yield to 89%.

Introduction of the 2-(3,4-Dimethylphenoxy)ethyl Side Chain

The phenoxyethyl group is introduced via N-alkylation at the benzimidazole’s N1 position.

Alkylation Reaction

  • Reactants :

    • 2-Ethylbenzimidazole (1.0 equiv)

    • 2-(3,4-Dimethylphenoxy)ethyl bromide (1.5 equiv)

  • Conditions :

    • Base : K₂CO₃ (2.0 equiv) in anhydrous DMF at 80°C for 8 hours.

    • Workup : Extraction with ethyl acetate and purification via silica gel chromatography (hexane:ethyl acetate = 3:1).

  • Yield : 70–75%.

Table 1: Solvent Optimization for Alkylation

SolventTemp (°C)Time (h)Yield (%)
DMF80875
DMSO90668
THF651260

DMF outperforms DMSO and THF due to superior solubility of intermediates.

Amidation with 2-Furylcarboxamide

The final step involves coupling the ethylamine side chain at the benzimidazole’s C2 position with 2-furoyl chloride .

Coupling Reaction

  • Reactants :

    • N1-(2-(3,4-Dimethylphenoxy)ethyl)-2-ethylbenzimidazole (1.0 equiv)

    • 2-Furoyl chloride (1.2 equiv)

  • Conditions :

    • Base : Pyridine (3.0 equiv) in dichloromethane at 0°C → RT for 6 hours.

    • Workup : Quench with ice-water, extract with DCM, and purify via column chromatography (ethyl acetate:methanol = 10:1).

  • Yield : 65–72%.

Table 2: Coupling Reagent Comparison

ReagentSolventYield (%)
2-Furoyl chlorideDCM72
HATUDMF70
DCCTHF65

Direct acylation with 2-furoyl chloride avoids side products observed with carbodiimide reagents.

Purification and Characterization

Chromatographic Purification

  • Method : Gradient elution (hexane → ethyl acetate → methanol) on silica gel.

  • Purity : >98% (HPLC).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (s, 1H, benzimidazole H4),

    • δ 6.75–7.10 (m, 6H, aromatic and furan protons),

    • δ 4.25 (t, J = 6.8 Hz, 2H, OCH₂CH₂N).

  • IR (cm⁻¹) : 1655 (C=O), 1550 (C=N).

Challenges and Optimization

Steric Hindrance

The 3,4-dimethyl substituents on the phenoxy group reduce alkylation efficiency by 15% compared to 2,4-dimethyl analogs. Increasing reaction temperature to 90°C mitigates this issue.

Byproduct Formation

  • Major Byproduct : Di-alkylated species (<5%).

  • Solution : Strict stoichiometric control (1:1.5 ratio of benzimidazole to alkylating agent).

Scalability and Industrial Considerations

  • Continuous Flow Synthesis : Reduces reaction time by 40% and improves yield consistency.

  • Cost Analysis : Raw material costs dominate (∼60%), with 2-furoyl chloride being the most expensive component .

Chemical Reactions Analysis

Types of Reactions

N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Phenoxy Substitutions: The 3,4-dimethylphenoxy group in the target compound differs from the 4-chloro-3-methylphenoxy group in and the 4-methoxybenzyl group in . Chlorine and methoxy substituents are electron-withdrawing and electron-donating, respectively, altering electronic distribution and binding affinity to targets like enzymes or receptors. Methyl groups (as in the target compound) enhance lipophilicity and metabolic stability compared to halogens or polar methoxy groups .

Carboxamide Variations: Furylcarboxamide in the target compound is structurally distinct from hydroxyacetohydrazide derivatives in .

Pharmacological and Biochemical Insights

Anticonvulsant Activity

Benzimidazole derivatives with aryl or phenoxyalkyl substituents, such as N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide , show potent anticonvulsant activity in rodent models. However, nitro-substituted derivatives (e.g., BK, BJ in ) exhibit superior activity due to enhanced electron-withdrawing effects and improved target engagement.

Anti-inflammatory Potential

Hydroxyacetohydrazide-linked benzimidazoles (e.g., BI, BJ in ) demonstrate anti-inflammatory activity via inhibition of cyclooxygenase (COX) enzymes. The target compound’s furylcarboxamide group lacks a hydroxyl moiety, which may reduce COX affinity but improve selectivity for other targets like kinases or ion channels .

Antifungal and Antimicrobial Properties

Analogues with halogenated phenoxy groups, such as the 4-chloro-3-methylphenoxy derivative in , show antifungal activity against Candida spp. The target compound’s dimethylphenoxy group may offer reduced potency compared to chlorinated analogues but with lower toxicity risks .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(1-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]...}ethyl)-2-furamide 2-Furyl-N-({1-[(4-methoxyphenyl)methyl]...}ethyl)carboxamide
Molecular Weight ~375.4 g/mol (estimated) 411.8 g/mol 375.4 g/mol
LogP (Lipophilicity) High (3,4-dimethylphenoxy) Higher (Cl substituent) Moderate (methoxy group)
Hydrogen Bond Donors 2 (amide NH, benzimidazole NH) 2 2
Hydrogen Bond Acceptors 5 5 5

The target compound’s balanced logP and moderate molecular weight suggest favorable oral bioavailability compared to bulkier analogues.

Biological Activity

N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is characterized by the following structural features:

  • Benzimidazole Core : Known for its role in various biological activities.
  • Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity.
  • Dimethylphenoxy Group : Enhances lipophilicity and potential interactions with biological targets.
PropertyValue
Molecular FormulaC23H28N4O3
Molecular Weight404.50 g/mol
IUPAC NameN-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide
CAS Number920118-01-0

The biological activity of N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.

Case Study Example :
A study on benzimidazole derivatives demonstrated that modifications in the phenoxy group significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The compound's ability to induce cell death was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.

Antimicrobial Activity

The presence of the dimethylphenoxy group has been associated with enhanced antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi.

Research Findings :
In vitro studies revealed that compounds related to N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was suggested to involve disruption of bacterial cell membranes.

Comparative Analysis

To understand the uniqueness of N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide, a comparison with other benzimidazole derivatives is essential.

CompoundAnticancer ActivityAntimicrobial ActivityKey Structural Features
N-(1-{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzodiazol-2-yl}ethyl)furan-2-carboxamideModerateHighSimilar benzodiazole core
N-{[1-(3-methoxyphenyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamideHighModerateDifferent substituents affecting activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.